

# "2-Ethyl-3-methyl-quinoline-4-carboxylic acid" basic properties

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## Compound of Interest

Compound Name: 2-Ethyl-3-methyl-quinoline-4-carboxylic acid

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An In-Depth Technical Guide to **2-Ethyl-3-methyl-quinoline-4-carboxylic Acid**

## Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.<sup>[1]</sup> Its derivatives are ubiquitous in nature, forming the core of alkaloids like quinine, and are central to a multitude of synthetic drugs with a wide therapeutic index.<sup>[2]</sup> The quinoline-4-carboxylic acid motif, in particular, is a cornerstone for developing agents with diverse pharmacological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties.<sup>[3][4][5]</sup>

This guide provides a comprehensive technical overview of a specific, synthetically important derivative: **2-Ethyl-3-methyl-quinoline-4-carboxylic acid**. We will delve into its core physicochemical properties, established synthetic routes with mechanistic insights, analytical characterization, and its potential within the landscape of modern drug discovery. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development who require a detailed understanding of this compound's fundamental characteristics.

## Physicochemical and Structural Properties

A foundational understanding of a compound's physical and chemical properties is critical for its application in research, dictating everything from reaction conditions to formulation strategies.

**2-Ethyl-3-methyl-quinoline-4-carboxylic acid** is a solid at room temperature with a relatively high melting point, indicative of strong intermolecular forces, likely hydrogen bonding via the carboxylic acid group and  $\pi$ -stacking of the quinoline rings.

## Core Data Summary

The key quantitative properties of **2-Ethyl-3-methyl-quinoline-4-carboxylic acid** are summarized in the table below. These values are essential for experimental design, including solvent selection, pH adjustments, and analytical method development.

Property	Value	Source
IUPAC Name	2-ethyl-3-methylquinoline-4-carboxylic acid	[6]
CAS Number	74960-58-0	[6][7]
Molecular Formula	C <sub>13</sub> H <sub>13</sub> NO <sub>2</sub>	[6]
Molecular Weight	215.25 g/mol	[6]
Melting Point	279 °C	[8][9]
pKa (Predicted)	1.15 ± 0.10	[8]
XLogP3 (Predicted)	2.9	[6]
Density (Predicted)	1.206 ± 0.06 g/cm <sup>3</sup>	[8]
Boiling Point (Predicted)	362.1 ± 30.0 °C	[8]

## Synthesis and Mechanistic Insight: The Pfitzinger Reaction

The synthesis of substituted quinoline-4-carboxylic acids is most classically and efficiently achieved through the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction).[10] [11] This powerful condensation reaction provides a direct route to the target scaffold by reacting isatin (or its derivatives) with a carbonyl compound possessing an  $\alpha$ -methylene group,

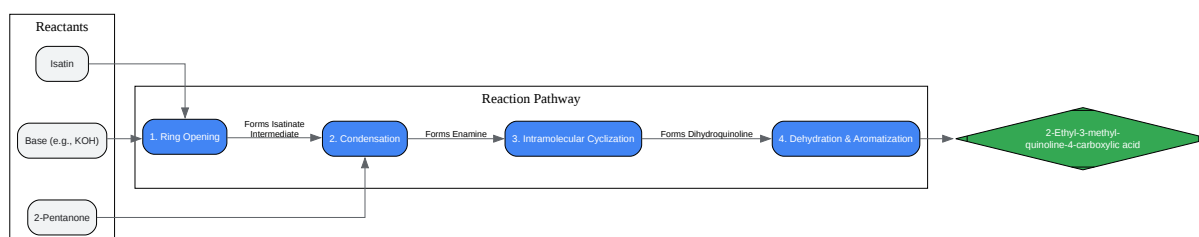
under basic conditions.[3] For the specific synthesis of **2-Ethyl-3-methyl-quinoline-4-carboxylic acid**, the carbonyl reactant is 2-pentanone (ethyl methyl ketone).

## Causality of the Pfitzinger Approach

The choice of the Pfitzinger reaction is guided by its reliability and the commercial availability of the starting materials. The reaction proceeds through a well-understood mechanism that ensures the regioselective formation of the desired quinoline. The base (typically potassium hydroxide) serves a dual purpose: it catalyzes the initial hydrolysis of the isatin amide bond and subsequently promotes the key condensation and cyclization steps.[10]

## Reaction Mechanism

The mechanism can be dissected into four critical stages, providing a clear path from reactants to the final quinoline product.[3][10]



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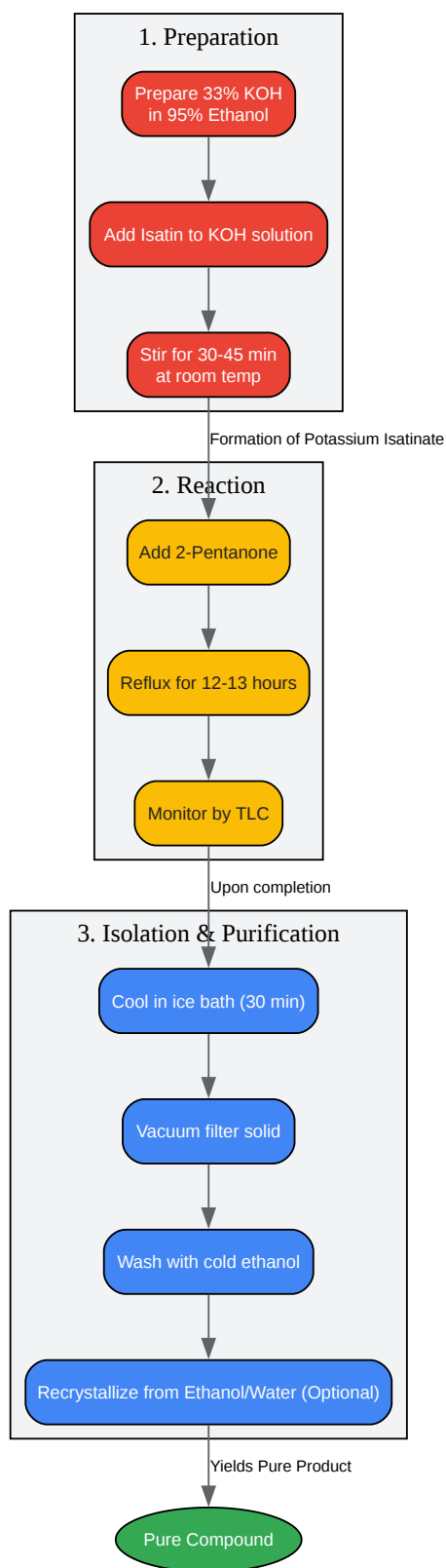
Caption: The four key stages of the Pfitzinger reaction mechanism.

- **Ring Opening:** The reaction begins with the base-catalyzed hydrolysis of the amide bond within the isatin ring, opening it to form a keto-acid intermediate known as an isatinate.[3][10]

- **Condensation:** The aniline moiety of the isatinate then condenses with the carbonyl group of 2-pentanone. This step forms an imine (Schiff base), which rapidly tautomerizes to its more stable enamine form.[3]
- **Intramolecular Cyclization:** The enamine undergoes an intramolecular cyclization, where the electron-rich enamine attacks the keto-carbonyl group derived from the original isatin.[3]
- **Dehydration & Aromatization:** The final step involves the elimination of a water molecule (dehydration) from the cyclized intermediate, which results in the formation of the stable, aromatic quinoline ring system.[3]

## Experimental Protocol: Synthesis via Pfitzinger Condensation

This protocol provides a self-validating workflow for the synthesis of **2-Ethyl-3-methyl-quinoline-4-carboxylic acid**. Each stage includes checkpoints for monitoring and ensuring reaction completion.



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Caption: Experimental workflow for the Pfitzinger synthesis.

## Step-by-Step Methodology

- **Preparation of Base Solution:** In a 250 mL round-bottom flask equipped with a magnetic stirrer, prepare a 33% (w/v) solution of potassium hydroxide by dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol. Causality: A strong base is required to efficiently hydrolyze the isatin's amide bond.
- **Isatin Ring Opening:** To the stirred KOH solution, add 5.0 g of isatin. The mixture will transition from orange to a pale yellow, indicating the formation of the potassium isatinate intermediate. Continue stirring at room temperature for 30-45 minutes to ensure this conversion is complete.[3]
- **Addition of Carbonyl Component:** Add a stoichiometric equivalent of 2-pentanone to the flask.
- **Reflux:** Attach a reflux condenser and heat the mixture to a gentle reflux. Maintain this reflux for 12-13 hours. Causality: The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization/dehydration steps.
- **Reaction Monitoring (Self-Validation):** The reaction's progress should be monitored periodically using Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., 7:3 Ethyl Acetate:Hexane with 1% acetic acid) will show the consumption of the isatin starting material and the appearance of the product spot (which will be UV active). The reaction is complete when the isatin spot is no longer visible.
- **Product Isolation:** Once complete, cool the reaction flask in an ice bath for 30 minutes to maximize the precipitation of the product. Collect the solid product by vacuum filtration using a Büchner funnel.
- **Purification:** Wash the crude solid with a small amount of cold ethanol to remove residual reactants. If further purification is needed, the product can be recrystallized from an ethanol/water mixture to yield the pure **2-Ethyl-3-methyl-quinoline-4-carboxylic acid**.

## Analytical Characterization Guide

Confirming the identity and purity of the synthesized compound is paramount. The following spectroscopic techniques provide a definitive structural fingerprint.

- **$^1\text{H}$  NMR Spectroscopy:** The proton NMR spectrum is highly diagnostic. Key expected signals include:
  - Carboxylic Acid Proton (1H): A very broad singlet, significantly downfield in the 10-12 ppm region.[\[12\]](#) This signal will disappear upon a  $\text{D}_2\text{O}$  shake.
  - Aromatic Protons (4H): A series of multiplets in the 7.5-8.5 ppm range, corresponding to the protons on the benzene portion of the quinoline core.
  - Ethyl Group Protons (5H): A quartet around 2.8-3.0 ppm ( $\text{CH}_2$ ) coupled to a triplet around 1.3-1.5 ppm ( $\text{CH}_3$ ).
  - Methyl Group Protons (3H): A sharp singlet around 2.4-2.6 ppm.
- **$^{13}\text{C}$  NMR Spectroscopy:** The carbon spectrum will confirm the carbon skeleton:
  - Carboxylic Carbonyl Carbon: A signal in the 165-175 ppm range.[\[12\]](#)
  - Aromatic/Heteroaromatic Carbons: Multiple signals between ~120-155 ppm.
  - Aliphatic Carbons: Signals for the ethyl group carbons (~25-30 ppm for  $\text{CH}_2$  and ~12-15 ppm for  $\text{CH}_3$ ) and the methyl group carbon (~18-22 ppm).
- **Infrared (IR) Spectroscopy:**
  - O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3500  $\text{cm}^{-1}$ , characteristic of the hydrogen-bonded carboxylic acid O-H group.[\[12\]](#)
  - C=O Stretch: A sharp, strong absorption band around 1700-1720  $\text{cm}^{-1}$  for the carboxylic acid carbonyl group.[\[12\]](#)
  - C=C and C=N Stretches: Multiple sharp bands in the 1500-1650  $\text{cm}^{-1}$  region, corresponding to the aromatic quinoline core.
- **Mass Spectrometry (MS):** The mass spectrum should show a prominent molecular ion ( $\text{M}^+$ ) peak corresponding to the molecular weight of 215.25.[\[6\]](#)

## Potential Biological Activity and Applications

While specific biological data for **2-Ethyl-3-methyl-quinoline-4-carboxylic acid** is not extensively published, the broader class of quinoline-4-carboxylic acids is rich in pharmacological activity. This structural motif is a known pharmacophore that can interact with various biological targets.

- **Enzyme Inhibition:** Many quinoline-4-carboxylic acids are known to be enzyme inhibitors. A prominent example is their activity against Dihydroorotate Dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, making them attractive targets for cancer and autoimmune disease research.<sup>[13]</sup> The carboxylic acid is often crucial for activity, forming key salt bridges or hydrogen bonds within the enzyme's active site.<sup>[13]</sup>
- **Antimicrobial and Antiviral Activity:** The quinoline scaffold is present in numerous antibacterial and antiviral agents. The planar aromatic system can intercalate with DNA or inhibit key viral or bacterial enzymes.
- **Receptor Antagonism:** Derivatives have been developed as antagonists for various receptors, including neurokinin receptors.<sup>[2]</sup>

Given these precedents, **2-Ethyl-3-methyl-quinoline-4-carboxylic acid** represents a valuable lead compound or intermediate. The ethyl and methyl substitutions at the 2 and 3 positions provide lipophilicity and specific steric bulk that can be fine-tuned to optimize binding affinity and selectivity for a particular biological target. It serves as an excellent starting point for further derivatization, particularly at the carboxylic acid group (to form esters or amides) or on the benzene ring, to explore structure-activity relationships (SAR) in a drug discovery program.

## Conclusion

**2-Ethyl-3-methyl-quinoline-4-carboxylic acid** is a classic example of the quinoline scaffold, accessible through robust and well-understood synthetic chemistry like the Pfitzinger reaction. Its physicochemical properties are well-defined, and its structure can be unambiguously confirmed through standard analytical techniques. While its specific biological profile remains to be fully elucidated, its structural class is of high interest in medicinal chemistry, marking it as a compound with significant potential for further investigation and development in various therapeutic areas. This guide provides the foundational knowledge necessary for researchers



to synthesize, characterize, and strategically employ this compound in their scientific endeavors.

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